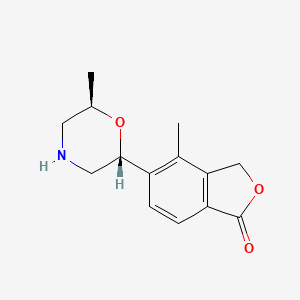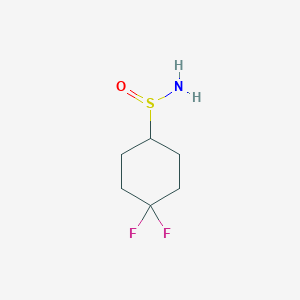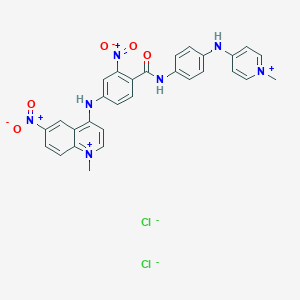
1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 1-methylpyridin-1-ium-4-ylamine, which is then reacted with various aromatic compounds to form the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of 1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium chloride
- 1,1’-Dimethyl-4,4’-bipyridyl diiodide
Uniqueness
1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C29H25Cl2N7O5 |
|---|---|
Molecular Weight |
622.5 g/mol |
IUPAC Name |
4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]-2-nitrobenzamide;dichloride |
InChI |
InChI=1S/C29H23N7O5.2ClH/c1-33-14-11-21(12-15-33)30-19-3-5-20(6-4-19)32-29(37)24-9-7-22(17-28(24)36(40)41)31-26-13-16-34(2)27-10-8-23(35(38)39)18-25(26)27;;/h3-18H,1-2H3,(H,32,37);2*1H |
InChI Key |
LOWGWGLEDHFTPZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)NC4=C5C=C(C=CC5=[N+](C=C4)C)[N+](=O)[O-])[N+](=O)[O-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


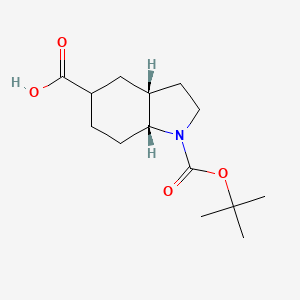

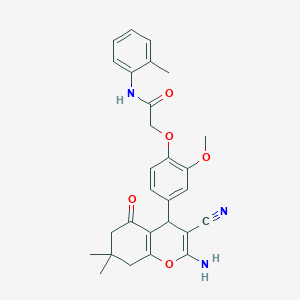

![tert-Butyl 1-amino-8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12986059.png)
![2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid](/img/structure/B12986067.png)

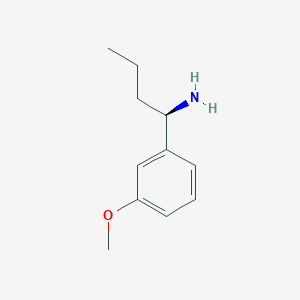
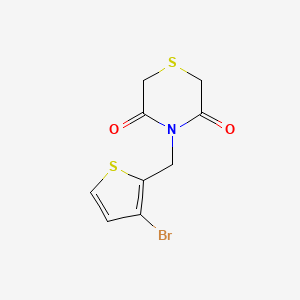

![(1R,3R,4S)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B12986096.png)
![(1S,2R,10S,11S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B12986101.png)
